1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride
Overview
Description
“1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride”, also known as CSPS, is an organic compound used in various fields of research and industry. It has a molecular formula of C10H8Cl2N2O4S2 and a molecular weight of 355.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with a 4-methylphenyl group at the 1-position and sulfonyl chloride groups at the 3- and 4-positions.Scientific Research Applications
Synthesis and Characterization
Research on 1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride and related compounds primarily focuses on their synthesis and characterization. Studies have explored various methods to synthesize sulfonylated pyrazoles and other related compounds, emphasizing the structural elucidation through spectroscopic techniques such as IR, UV, NMR, and mass spectrometry. For example, Povarov et al. (2017) detailed the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the creation of novel compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and others, with their structures confirmed by spectroscopic methods (Povarov, Lyubyashkin, Kositsyna, Suboch, & Tovbis, 2017).
Catalytic Applications
The use of related compounds as catalysts in organic synthesis has been documented. Moosavi-Zare et al. (2013) synthesized a novel ionic liquid 1-sulfopyridinium chloride, used as an efficient, homogeneous, and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction under mild conditions. This highlights the potential of sulfonyl chloride derivatives in catalyzing organic reactions (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
Chemical Modifications and Reactions
The chemical reactivity of sulfonyl chlorides allows for their use in various organic synthesis reactions. Janosik et al. (2006) investigated the sulfonation of 1-phenylsulfonyl-1H-pyrroles and indoles, developing a clean protocol for synthesizing corresponding sulfonyl chlorides, which can be converted into sulfonamide derivatives. This work illustrates the versatility of sulfonyl chlorides in synthesizing a wide range of organic compounds (Janosik, Shirani, Wahlström, Malky, Stensland, & Bergman, 2006).
properties
IUPAC Name |
1-(3-chlorosulfonyl-4-methylphenyl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c1-7-2-3-8(4-10(7)20(12,17)18)14-6-9(5-13-14)19(11,15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNDIXBFGVRJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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